molecular formula C10H9BrF2N2O2 B3042783 Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate CAS No. 680211-44-3

Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate

Cat. No.: B3042783
CAS No.: 680211-44-3
M. Wt: 307.09 g/mol
InChI Key: DMRIDXGDMAOOMY-DHDCSXOGSA-N
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Description

Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate is a chemical compound known for its unique structure and properties It is an ester derivative that contains bromine, fluorine, and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate typically involves the reaction of ethyl 2-bromoacetate with 2,4-difluorophenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and in-line purification may be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The hydrazone group can be reduced to form the corresponding amine derivative.

    Oxidation: The compound can undergo oxidation reactions to form oxo derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hydrazone derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxo derivatives

Scientific Research Applications

Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine and fluorine atoms in the compound may enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-2-[2-(2,4-dichlorophenyl)hydrazono]acetate: Similar structure but with chlorine atoms instead of fluorine.

    Ethyl 2-bromo-2-[2-(2,4-dimethylphenyl)hydrazono]acetate: Similar structure but with methyl groups instead of fluorine.

    Ethyl 2-bromo-2-[2-(2,4-dinitrophenyl)hydrazono]acetate: Similar structure but with nitro groups instead of fluorine.

The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl (2Z)-2-bromo-2-[(2,4-difluorophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c1-2-17-10(16)9(11)15-14-8-4-3-6(12)5-7(8)13/h3-5,14H,2H2,1H3/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRIDXGDMAOOMY-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)F)F)/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate
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Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate
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Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate
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Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate
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Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate
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Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate

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